Suxamethonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Neuromuscular Transmission

Suxamethonium bromide acts at the neuromuscular junction, the point of communication between nerves and muscles. It mimics the action of acetylcholine, a natural neurotransmitter responsible for muscle contraction. However, unlike acetylcholine, suxamethonium bromide binds irreversibly to the acetylcholine receptors on muscle cells, preventing further stimulation by acetylcholine []. This results in a rapid and short-acting paralysis.

Researchers utilize suxamethonium bromide to study neuromuscular transmission and the mechanisms underlying various neuromuscular disorders. By observing the response of muscles to suxamethonium bromide, scientists can assess the functionality of the neuromuscular junction and diagnose conditions that affect this pathway [].

Research on Muscle Physiology

Suxamethonium bromide finds application in research investigating muscle physiology and function. The drug's ability to induce a temporary paralysis allows researchers to isolate and study the contractile properties of skeletal muscle, independent of nerve stimulation []. This provides valuable insights into muscle mechanics, force generation, and the influence of various factors on muscle performance.

For instance, suxamethonium bromide can be used to study the effects of fatigue, aging, or specific drugs on muscle function.

Evaluation of Other Neuromuscular Blocking Agents

Suxamethonium bromide serves as a benchmark for comparing the efficacy and characteristics of newer neuromuscular blocking agents. Due to its rapid onset and short duration of action, researchers use it as a reference point to evaluate the onset time, peak effect, and recovery profile of novel NMBA candidates []. This comparison helps assess the suitability of these new agents for specific clinical applications.

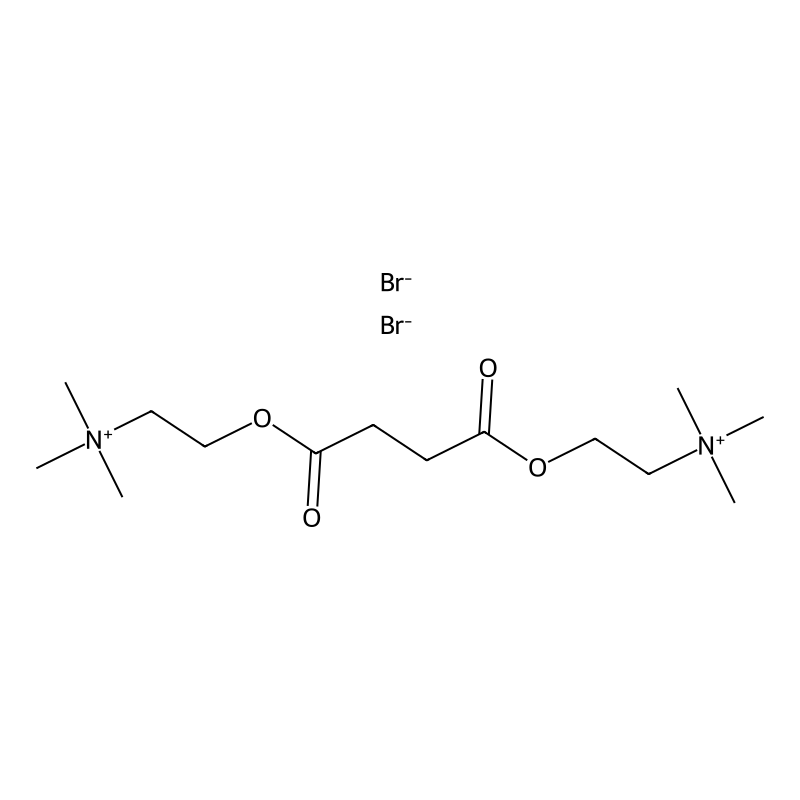

Suxamethonium bromide, also known as suxamethonium chloride, is a synthetic neuromuscular blocking agent that belongs to the depolarizing type of muscle relaxants. It is a white, odorless crystalline powder that is highly soluble in water, with a melting point of approximately 160 °C for its dihydrate form and 190 °C for the anhydrous form. The compound is structurally characterized as a dimer of acetylcholine, wherein two acetylcholine molecules are linked through their acetyl groups, resulting in prolonged depolarization of the motor end plate .

Suxamethonium acts by binding to nicotinic acetylcholine receptors at the neuromuscular junction, causing an initial depolarization followed by paralysis. The mechanism involves two phases:

- Phase 1 Block: Prolonged depolarization occurs as suxamethonium binds to receptors, preventing repolarization.

- Phase 2 Block: With prolonged exposure, the receptor becomes desensitized, leading to a state resembling non-depolarizing blockade .

The onset of action is rapid, typically within 30 seconds to 1 minute after intravenous administration, with effects lasting approximately 2 to 3 minutes .

Suxamethonium can be synthesized through various chemical methods. One common approach involves the reaction of choline with succinic anhydride or similar derivatives. This reaction typically requires controlled conditions to ensure high yield and purity:

- Reactants: Choline and succinic anhydride.

- Conditions: Typically carried out in an organic solvent under reflux.

- Purification: The product may require crystallization or chromatography for purification.

Interactions with other medications can alter the effectiveness and safety profile of suxamethonium. Notably:

- Cholinesterase Inhibitors: Drugs that inhibit butyrylcholinesterase can prolong the effects of suxamethonium.

- Beta-blockers: May exacerbate hyperkalemia following administration.

- Other Neuromuscular Blockers: Co-administration can lead to unpredictable neuromuscular effects .

Several compounds share structural or functional similarities with suxamethonium. Here are some notable examples:

| Compound Name | Type | Duration of Action | Unique Features |

|---|---|---|---|

| Decamethonium | Non-depolarizing agent | Intermediate | Longer duration; less susceptible to hydrolysis |

| Atracurium | Non-depolarizing agent | Intermediate | Metabolized by plasma esterases and non-specific pathways |

| Mivacurium | Non-depolarizing agent | Short | Rapidly hydrolyzed by butyrylcholinesterase |

| Succinylmonocholine | Metabolite of suxamethonium | Variable | Lower potency; similar blocking properties |

Suxamethonium's unique characteristic lies in its rapid onset and short duration of action due to its swift hydrolysis by plasma enzymes, distinguishing it from both depolarizing and non-depolarizing agents .

The chemical stability of suxamethonium bromide exhibits a pronounced dependence on pH, with optimal stability occurring within a narrow acidic range [1] [2]. The compound demonstrates maximum stability at pH values between 3.75 and 4.50, where hydrolysis rates are minimized and potency is maintained for extended periods [3]. This pH-dependent behavior is attributed to the influence of hydrogen ion concentration on the hydrolysis mechanism of the ester bonds within the molecule.

At pH values below 3.5, suxamethonium bromide undergoes acid-catalyzed hydrolysis, resulting in moderate stability with increased degradation rates [2]. The compound maintains good stability within the pH range of 3.5 to 4.0, transitioning to excellent stability in the optimal zone of 4.0 to 4.5 [3]. As pH increases beyond 4.5, stability progressively deteriorates, with poor stability observed at pH 7.0-8.0 and extremely poor stability at alkaline pH values above 8.0 [1].

The hydrolysis kinetics follow apparent zero-order kinetics under unbuffered conditions, with degradation rates increasing exponentially as pH rises above the optimal range [2] [3]. Commercial preparations of suxamethonium bromide typically maintain pH values between 3.0 and 4.5 to ensure maximum stability during storage and handling [4].

| pH Range | Stability Rating | Hydrolysis Rate | Notes |

|---|---|---|---|

| 3.0-3.5 | Moderate | Moderate | Acid catalyzed hydrolysis |

| 3.5-4.0 | Good | Slow | Optimal stability range |

| 4.0-4.5 | Excellent | Very Slow | Maximum stability zone |

| 4.5-5.0 | Good | Slow | Good stability |

| 5.0-7.0 | Moderate | Moderate | Increasing hydrolysis |

| 7.0-8.0 | Poor | Fast | Rapid degradation |

| 8.0-10.0 | Very Poor | Very Fast | Alkaline hydrolysis |

| 10.0-11.0 | Extremely Poor | Extremely Fast | Complete degradation |

Hydrolysis Mechanisms in Aqueous Solutions

Suxamethonium bromide undergoes stepwise hydrolysis in aqueous solutions through a two-stage enzymatic and chemical process [5] [6]. The primary hydrolysis mechanism involves the sequential cleavage of ester bonds, initially forming succinylmonocholine as an intermediate metabolite, followed by further hydrolysis to yield choline and succinic acid [2] [7].

The hydrolysis pathway begins with the attack of water molecules on the carbonyl carbon of the ester linkages, facilitated by the presence of hydrogen ions in acidic conditions or hydroxide ions in alkaline environments [6]. Under physiological conditions, the hydrolysis is catalyzed by plasma cholinesterase enzymes, but chemical hydrolysis also occurs spontaneously in aqueous solutions [5] [7].

The rate of hydrolysis is significantly influenced by pH, with alkaline conditions promoting rapid base-catalyzed hydrolysis through nucleophilic attack by hydroxide ions [2] [3]. In acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water molecules [6]. The intermediate succinylmonocholine exhibits lower reactivity compared to the parent compound, resulting in slower subsequent hydrolysis to the final products [7].

The hydrolysis mechanism explains the observed zero-order kinetics, as the production of succinic acid during degradation decreases the pH value, which paradoxically speeds up the reaction while the decreasing substrate concentration has an opposing effect [2]. This balance maintains a relatively constant hydrolysis rate over time in unbuffered solutions.

Temperature Effects on Chemical Stability

Temperature exerts a profound influence on the chemical stability of suxamethonium bromide, with degradation rates increasing exponentially with rising temperatures following Arrhenius kinetics [2] [8]. At refrigerated temperatures of 2-8°C, the compound demonstrates excellent stability with degradation rates of 0.18-0.30% per month, allowing for shelf lives of 18-24 months [2] [9].

Room temperature storage at 20-25°C results in moderate degradation rates of 1.2-2.1% per month, reducing the acceptable shelf life to 8-12 months [2] [8]. The degradation rate constants increase significantly at elevated temperatures, with rates of 5.4-8.1% per month observed at 37°C [2]. These temperature-dependent degradation patterns follow apparent zero-order kinetics across all temperature ranges studied.

The temperature coefficient (Q10) for suxamethonium bromide degradation is approximately 2.5-3.0, indicating that the degradation rate increases by this factor for every 10°C temperature increase [2] [10]. This relationship allows for predictive modeling of stability under various storage conditions and supports the development of accelerated stability testing protocols.

| Temperature (°C) | Degradation Rate (%/month) | Shelf Life (months) | Storage Condition |

|---|---|---|---|

| 2-8 | 0.18-0.30 | 18-24 | Refrigerated |

| 15-20 | 0.8-1.2 | 12-18 | Cool room |

| 20-25 | 1.2-2.1 | 8-12 | Room temperature |

| 25-30 | 2.5-3.5 | 6-8 | Warm room |

| 30-35 | 4.0-5.5 | 4-6 | Elevated temperature |

| 35-40 | 5.4-8.1 | 2-4 | High temperature |

| 40-45 | 8.5-12.0 | 1-2 | Accelerated degradation |

Photostability Characteristics

The photostability of suxamethonium bromide is characterized by moderate sensitivity to light exposure, with varying degrees of degradation observed under different illumination conditions [2] [11]. Dark storage provides optimal stability with baseline degradation rates, while exposure to ambient light results in minimal increases in degradation (approximately 1.2 times baseline) [2].

Direct sunlight exposure significantly accelerates degradation, with rates increasing to 3.5 times baseline levels, necessitating protection from direct solar radiation [12]. Ultraviolet light exposure presents the greatest photostability challenge, with degradation rates reaching 5.0 times baseline levels [2]. Fluorescent light exposure, commonly encountered in healthcare settings, results in moderate photodegradation at approximately 2.0 times baseline rates [11].

The photodegradation mechanism involves the absorption of photons by the quaternary ammonium groups and ester linkages, leading to the formation of reactive intermediates that promote hydrolysis and oxidative degradation [2]. The bromide salt form exhibits superior photostability compared to the chloride salt, attributed to the different light absorption characteristics of the bromide ion [12] [13].

| Light Condition | Degradation Rate | Recommended Storage | Stability Impact |

|---|---|---|---|

| Dark storage | Baseline | Preferred | None |

| Ambient light | 1.2x baseline | Acceptable | Minimal |

| Direct sunlight | 3.5x baseline | Avoid | Significant |

| UV light | 5.0x baseline | Avoid | Severe |

| Fluorescent light | 2.0x baseline | Acceptable with protection | Moderate |

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

Dates

2: Arunakirinathan M, Papamichael E, Hacking R. Use of suxamethonium in open eye injuries: a dilemma with explosive consequences. Br J Hosp Med (Lond). 2014 Jul;75(7):418. doi: 10.12968/hmed.2014.75.7.418. PubMed PMID: 25040532.

3: Jiang MZ, Cheng XW, Chu JX. [Progress on suxamethonium chloride analysis]. Fa Yi Xue Za Zhi. 2013 Dec;29(6):451-3. Review. Chinese. PubMed PMID: 24665619.

4: Alvarellos ML, McDonagh EM, Patel S, McLeod HL, Altman RB, Klein TE. PharmGKB summary: succinylcholine pathway, pharmacokinetics/pharmacodynamics. Pharmacogenet Genomics. 2015 Dec;25(12):622-30. doi: 10.1097/FPC.0000000000000170. Review. PubMed PMID: 26398623; PubMed Central PMCID: PMC4631707.

5: Beck W, Kabiche S, Balde IB, Carret S, Fontan JE, Cisternino S, Schlatter J. Stability of suxamethonium in pharmaceutical solution for injection by validated stability-indicating chromatographic method. J Clin Anesth. 2016 Dec;35:551-559. doi: 10.1016/j.jclinane.2016.09.025. Epub 2016 Oct 23. PubMed PMID: 27871592.

6: Ammundsen HB, Sørensen MK, Gätke MR. Succinylcholine resistance. Br J Anaesth. 2015 Dec;115(6):818-21. doi: 10.1093/bja/aev228. Epub 2015 Jul 16. PubMed PMID: 26183168.

7: Lee C. Goodbye suxamethonium! Anaesthesia. 2009 Mar;64 Suppl 1:73-81. doi: 10.1111/j.1365-2044.2008.05873.x. Review. PubMed PMID: 19222434.

8: Rasmussen KG. Recall of paralysis after the seizure with right unilateral ultrabrief technique. J ECT. 2015 Jun;31(2):e26. doi: 10.1097/YCT.0000000000000216. PubMed PMID: 25621544.

9: LEATHERDALE RA, MAYHEW AJ, HAYTON-WILLIAMS DS. Incidence of muscle pain after short-acting relaxants; a comparison between suxamethonium chloride and suxamethonium bromide. Br Med J. 1959 Apr 4;1(5126):904-5. PubMed PMID: 13629159; PubMed Central PMCID: PMC1992897.

10: Eskildsen KZ, Gätke MR. [Danish Cholinesterase Research Unit diagnoses patients with prolonged paralysis after succinylcholine and mivacurium]. Ugeskr Laeger. 2015 Apr 27;177(18):866-8. Review. Danish. PubMed PMID: 26539575.

11: Claudius C, Perner A. [Suxamethonium for intubation of patients in intensive care units?]. Ugeskr Laeger. 2011 Oct 24;173(43):2703. Danish. PubMed PMID: 22027223.

12: Abu-Halaweh SA, Massad IM, Abu-Ali HM, Badran IZ, Barazangi BA, Ramsay MA. Rapid sequence induction and intubation with 1 mg/kg rocuronium bromide in cesarean section, comparison with suxamethonium. Saudi Med J. 2007 Sep;28(9):1393-6. PubMed PMID: 17768467.

13: May N, Anderson K. Towards evidence based emergency medicine: best BETs from the Manchester Royal Infirmary. BET 3: Suxamethonium (succinylcholine) for RSI and intubation in head injury. Emerg Med J. 2012 Jun;29(6):511-4. doi: 10.1136/emermed-2012-201374.4. Review. PubMed PMID: 22635391.

14: Soto R, Jahr JS, Pavlin J, Sabo D, Philip BK, Egan TD, Rowe E, de Bie J, Woo T. Safety and Efficacy of Rocuronium With Sugammadex Reversal Versus Succinylcholine in Outpatient Surgery-A Multicenter, Randomized, Safety Assessor-Blinded Trial. Am J Ther. 2016 Nov/Dec;23(6):e1654-e1662. PubMed PMID: 25768376.

15: Eskildsen KZ, Gätke MR. [Danish Cholinesterase Research Unit diagnoses patients with prolonged paralysis after succinylcholine and mivacurium]. Ugeskr Laeger. 2014 Mar 17;176(12A). pii: V09130566. Review. Danish. PubMed PMID: 25350885.

16: Loughren MJ, Kilbourn J, Worth K, Burgert J, Gegel B, Johnson D. Comparison of muscle paralysis after intravenous and intraosseous administration of succinylcholine in Swine. J Spec Oper Med. 2014 Summer;14(2):35-7. PubMed PMID: 24952038.

17: Schuster F, Johannsen S, Moegele S, Metterlein T, Roewer N, Anetseder M. The effect of succinylcholine on malignant hyperthermia events in susceptible swine. BMC Anesthesiol. 2014 Mar 7;14:14. doi: 10.1186/1471-2253-14-14. PubMed PMID: 24606822; PubMed Central PMCID: PMC3973851.

18: Valdrighi JB, Fleming NW, Smith BK, Baker GL, White DA. Effects of cholinesterase inhibitors on the neuromuscular blocking action of suxamethonium. Br J Anaesth. 1994 Feb;72(2):237-9. PubMed PMID: 8110583.

19: PRAT H. [The action of curariform agents (gallamine triethiodide, suxamethonium bromide, d-tubocurarine) on heat production in animals]. Therapie. 1958;13(5):833-42. French. PubMed PMID: 13625196.

20: Shi Y, Storella RJ, Keykhah MM, Rosenberg H. Antagonism of suxamethonium-induced jaw muscle contracture in rats. Br J Anaesth. 1997 Mar;78(3):332-3. PubMed PMID: 9135319.